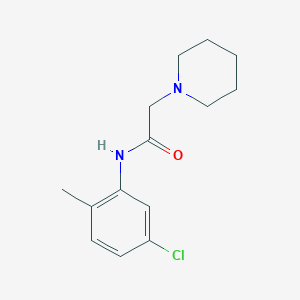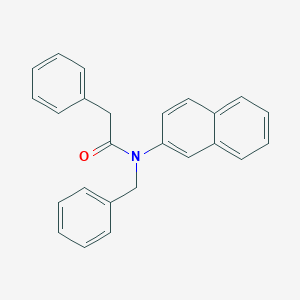
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP belongs to the class of drugs called acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is through the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in the brain and its effects on cognitive function. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of acetylcholine in the brain and its effects on cognitive function will continue to be an important area of research.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide involves the reaction between 5-chloro-2-methylphenol and piperidine, followed by acetylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFVWKIIXLSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1,1'-biphenyl]-2-yl-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B418351.png)
![N-[1,1'-biphenyl]-2-yl-6-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B418352.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B418353.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B418355.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B418356.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418358.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B418359.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418360.png)


